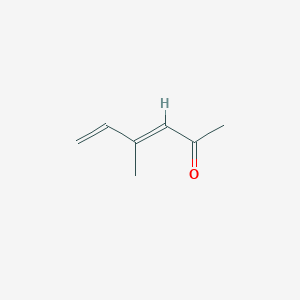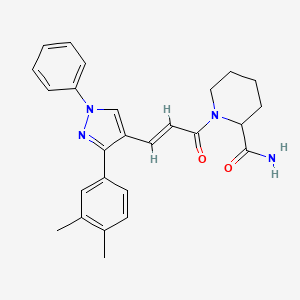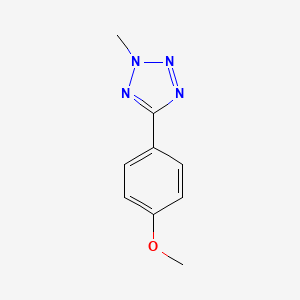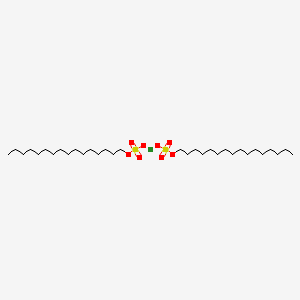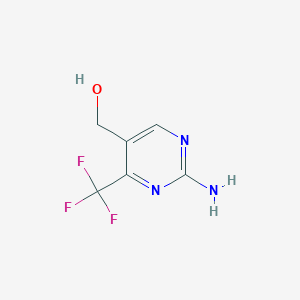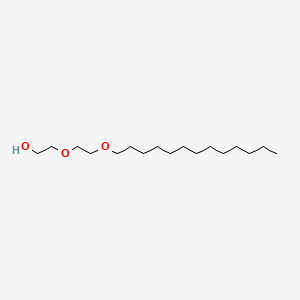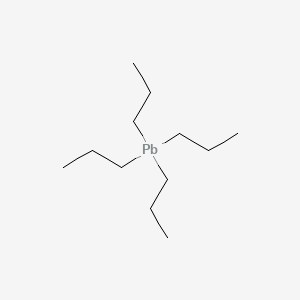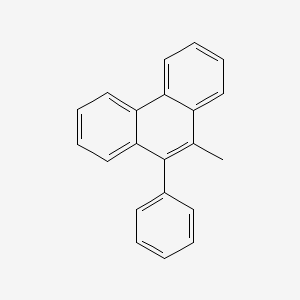
9-Methyl-10-phenylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-10-phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H16. It is a derivative of phenanthrene, where a methyl group is attached to the 9th carbon and a phenyl group is attached to the 10th carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-phenylphenanthrene typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl and phenyl substituents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-10-phenylphenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C, mild temperatures.
Substitution: Br2, HNO3, AlCl3, controlled temperatures.
Major Products Formed:
Oxidation: Quinones, phenanthrene derivatives with oxygen functionalities.
Reduction: Hydrocarbons with reduced aromaticity.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9-Methyl-10-phenylphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 9-Methyl-10-phenylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. Its aromatic structure allows it to participate in π-π stacking interactions, which can influence its binding affinity to different targets. Additionally, its photophysical properties make it useful as a fluorescent probe, where it can emit light upon excitation, providing insights into the microenvironment of the probe .
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without the methyl and phenyl substituents.
9-Phenylphenanthrene: Similar structure but lacks the methyl group.
10-Methylphenanthrene: Similar structure but lacks the phenyl group.
Uniqueness: 9-Methyl-10-phenylphenanthrene is unique due to the presence of both methyl and phenyl groups, which can significantly alter its chemical and physical properties compared to its parent compound and other derivatives. These substituents can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
33498-62-3 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
9-methyl-10-phenylphenanthrene |
InChI |
InChI=1S/C21H16/c1-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21(15)16-9-3-2-4-10-16/h2-14H,1H3 |
Clave InChI |
VASMZEZNNVGPBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


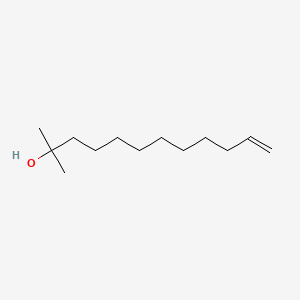
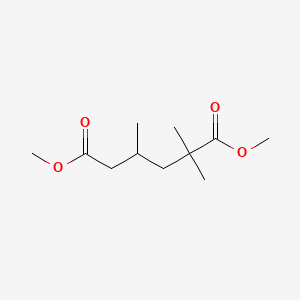
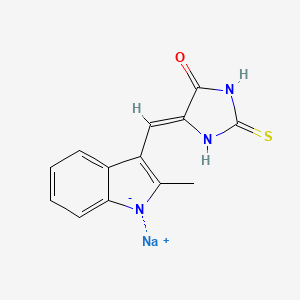

![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
